Santacruzamate A

Beschreibung

This compound has been reported in Cyanobacterium and Symploca with data available.

HDAC2 inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp.; structure in first source

Eigenschaften

IUPAC Name |

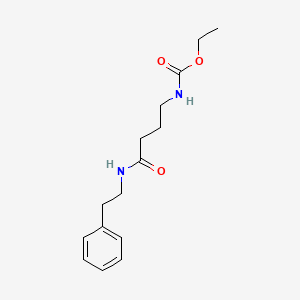

ethyl N-[4-oxo-4-(2-phenylethylamino)butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-2-20-15(19)17-11-6-9-14(18)16-12-10-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOYBIILVCHURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCCC(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701046074 | |

| Record name | Santacruzamate A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1477949-42-0 | |

| Record name | Santacruzamate A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Santacruzamate A: A Technical Guide to its Cyanobacterial Source, Activity, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santacruzamate A, a potent and selective histone deacetylase (HDAC) inhibitor with significant potential in oncology, originates from a unique marine cyanobacterium. This document provides a comprehensive overview of the source organism, its collection, and what is known about its cultivation. It further details the remarkable biological activity of this compound, presenting key quantitative data on its HDAC inhibition and cellular effects. This guide also outlines the experimental protocols for the isolation and biological evaluation of this promising natural product, serving as a valuable resource for researchers in natural product chemistry, drug discovery, and cancer biology.

The Source Cyanobacterium: A Novel Genus

Collection Details:

-

Location: The cyanobacterium was collected near Santa Cruz Island in Coiba National Park, a UNESCO World Heritage Site on the Pacific coast of Panama.[1][2]

-

Habitat: It was found on a coral and rock reef at depths of 30–45 feet.[1]

Cultivation of the Source Organism

While the original studies focused on the isolation of this compound from wild-collected cyanobacterial biomass, detailed protocols for the laboratory cultivation of this specific strain have not been published. However, general methods for the cultivation of filamentous marine cyanobacteria can be adapted.

General Cultivation Protocols for Filamentous Marine Cyanobacteria:

Successful cultivation of marine cyanobacteria typically involves optimizing media composition, light, and temperature. Based on common practices for related species, the following provides a starting point for the cultivation of the this compound-producing cyanobacterium.

Table 1: Recommended Media for Marine Filamentous Cyanobacteria

| Media Name | Key Components | Reference |

| F/2 Medium | Natural or artificial seawater, Sodium Nitrate, Sodium Dihydrogen Phosphate, Trace Metals, Vitamins | [3] |

| BG-11 Medium | Sodium Nitrate, Dipotassium Hydrogen Phosphate, Magnesium Sulfate, Calcium Chloride, Citric Acid, Ferric Ammonium Citrate, EDTA, Sodium Carbonate, Trace Metals | [4] |

| (Marine Variant) |

Experimental Protocol: General Cyanobacterial Cultivation

-

Media Preparation: Prepare the chosen medium (e.g., F/2 or a marine-adapted BG-11) using sterile, filtered seawater or a synthetic seawater base. Autoclave the medium to ensure sterility.

-

Inoculation: Aseptically introduce a small sample of the cyanobacterial filament into the sterile liquid medium.

-

Incubation Conditions:

-

Temperature: Maintain the culture at a constant temperature, typically between 25-28°C.

-

Light: Provide a consistent light source with a defined photoperiod (e.g., 12 hours of light and 12 hours of dark). The light intensity should be optimized for the specific strain.

-

Aeration: Gentle aeration or occasional shaking can promote growth.

-

-

Monitoring: Regularly monitor the culture for growth, which can be assessed by visual inspection of biomass or by measuring optical density.

-

Subculturing: To maintain a healthy culture, periodically transfer a small amount of the grown culture to fresh medium.

Biosynthesis of this compound

The biosynthetic pathway and the specific gene cluster responsible for the production of this compound in its source cyanobacterium have not yet been elucidated in published scientific literature. The chemical synthesis of this compound has been achieved, which can aid in the production of analogs for further biological testing.

Biological Activity of this compound

This compound is a highly potent and selective inhibitor of Histone Deacetylase 2 (HDAC2), a Class I HDAC. Its selectivity for HDAC2 over other HDAC isoforms is a key feature of its potential as a therapeutic agent.

Table 2: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC50 Value | Selectivity vs. HDAC2 |

| HDAC2 | 119 pM | - |

| HDAC4 | > 1 µM | > 8400-fold |

| HDAC6 | 433 nM | > 3600-fold |

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Cell Type | GI50 Value |

| HCT116 | Colon Carcinoma | 29.4 µM |

| HuT-78 | Cutaneous T-cell Lymphoma | 1.4 µM |

| Human Dermal Fibroblasts | Normal Cells | > 100 µM |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol outlines the general steps for the extraction and purification of this compound from the cyanobacterial biomass.

Caption: Workflow for the extraction and isolation of this compound.

-

Collection and Storage: The cyanobacterium is collected and stored in a 1:1 mixture of ethanol and seawater at -20°C.

-

Extraction: The preserved biomass is strained to remove excess liquid and then extracted with a suitable organic solvent to obtain a crude extract.

-

Fractionation: The crude extract is subjected to reversed-phase solid-phase extraction (RP-SPE) to separate compounds based on their polarity.

-

Purification: The fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.

HDAC Inhibition Assay

The inhibitory activity of this compound against different HDAC isoforms is determined using a fluorogenic assay.

Caption: Workflow for the HDAC inhibition assay.

-

Reaction Setup: A reaction mixture containing a specific recombinant human HDAC enzyme (e.g., HDAC2, HDAC4, or HDAC6), a fluorogenic HDAC substrate, and an appropriate assay buffer is prepared in a 96-well microtiter plate.

-

Inhibitor Addition: this compound at various concentrations is added to the wells. A control without the inhibitor is also included.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

-

Development: A developer solution is added to each well, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorometer.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined.

Mechanism of Action: HDAC Inhibition and Gene Transcription

This compound's mechanism of action as an anticancer agent is attributed to its inhibition of HDACs, particularly HDAC2. This inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.

Caption: The role of this compound in histone acetylation.

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are enzymes that regulate gene transcription by modifying the acetylation state of histone proteins. HDACs remove acetyl groups, leading to condensed chromatin and transcriptional repression. Conversely, HATs add acetyl groups, resulting in a more open chromatin structure that allows for gene transcription. By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This, in turn, promotes a more open chromatin state and the transcription of genes that can suppress tumor growth, such as those involved in cell cycle regulation and apoptosis.

Conclusion

This compound is a natural product with exceptional potency and selectivity as an HDAC inhibitor. Its origin from a likely new genus of marine cyanobacteria underscores the vast potential of marine microorganisms as a source of novel therapeutic agents. While further research is needed to fully characterize its biosynthetic pathway and to develop optimized cultivation methods for its source organism, the existing data on its biological activity provide a strong rationale for its continued investigation and development as a potential anticancer drug. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this remarkable molecule.

References

- 1. Morphological, Chemical, and Genetic Diversity of Tropical Marine Cyanobacteria Lyngbya spp. and Symploca spp. (Oscillatoriales) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cyanosite Growth Media Recipes for Cyanobacteria [www-cyanosite.bio.purdue.edu]

The Isolation of Santacruzamate A: A Technical Guide for Natural Product Researchers

Introduction

Santacruzamate A is a novel natural product isolated from a Panamanian marine cyanobacterium, cf. Symploca sp.[1][2]. Structurally, it shares features with the clinically approved histone deacetylase (HDAC) inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat®)[1][2][3]. This has led to the characterization of this compound as a potent and selective inhibitor of HDAC2, a Class I HDAC, with significantly less activity against Class II HDACs like HDAC4 and HDAC6[1][2][3]. This selectivity profile makes this compound a molecule of significant interest for researchers in oncology and drug development. This guide provides a detailed technical overview of the isolation of this compound, from the collection of the source organism to the final purification of the compound.

Data Presentation

The following tables summarize the key quantitative data from the isolation and characterization of this compound.

Table 1: Yield and Chromatographic Data for this compound [1]

| Parameter | Value |

| Final Yield | 4.0 mg |

| Percentage of Crude Extract | 0.19% |

| HPLC Retention Time (tR) | 10.9 min |

| Molecular Formula | C15H22N2O3 |

Table 2: High-Resolution Mass Spectrometry Data for this compound [1]

| Ion | Calculated m/z | Observed m/z |

| [M+H]+ | 279.1709 | 279.1721 |

Table 3: 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 [1]

| Position | δC (ppm, mult.) | δH (ppm, mult., J in Hz) |

| 1 | 172.8, C | |

| 2 | 35.8, CH2 | 2.21, t, 7.4 |

| 3 | 25.0, CH2 | 1.87, p, 7.4 |

| 4 | 40.2, CH2 | 3.22, q, 6.8 |

| 5 | 156.7, C | |

| 6 | 60.7, CH2 | 4.10, q, 7.1 |

| 7 | 14.6, CH3 | 1.22, t, 7.1 |

| 1' | 139.1, C | |

| 2', 6' | 128.8, CH | 7.18, d, 8.2 |

| 3', 5' | 128.6, CH | 7.27, t, 8.2 |

| 4' | 126.4, CH | 7.19, t, 8.2 |

| 7' | 35.8, CH2 | 2.82, t, 7.2 |

| 8' | 41.0, CH2 | 3.51, q, 6.8 |

| NH-4 | 5.01, br t | |

| NH-8' | 5.92, br t |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments performed in the isolation of this compound[1].

Collection of Source Organism

A cyanobacterium, morphologically identified as resembling the genus Symploca, was collected by hand using SCUBA at depths of 30–45 feet. The collection site was a coral and rock reef in the Coiba National Park, Panama (7° 37.980 N, 81° 47.091 W). After collection, the sample was strained through a mesh bag to remove excess seawater and stored in a 1:1 solution of ethanol and seawater at -20 °C.

Extraction and Initial Fractionation

The preserved cyanobacterium sample was extracted to yield a crude extract. This crude extract was then subjected to a primary fractionation step, which resulted in several fractions. Fraction H was identified as exhibiting strong antimalarial activity, indicating the presence of bioactive compounds, and was selected for further purification.

Purification of this compound

-

Solid-Phase Extraction (SPE): Fraction H was further fractionated using a Burdick & Jackson C18 reversed-phase solid-phase extraction (RP-SPE) cartridge. A solvent gradient of methanol (MeOH) in water (H2O) was used for elution, followed by methanol-ethyl acetate (MeOH-EtOAc) and pure solvents. The specific solvent gradient was: 1:1 MeOH/H2O, 3:2 MeOH/H2O, 7:3 MeOH/H2O, 4:1 MeOH-EtOAc, 100% MeOH, and 100% EtOAc.

-

High-Performance Liquid Chromatography (HPLC): The fraction that eluted with 1:1 MeOH/H2O from the SPE step was subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification. The HPLC system was a Merck Hitachi LaChrom equipped with a L-7100 pump, a L-7614 degasser, and a L-7455 diode array detector. The column used was a Prontosil-120 C18 (4.6 × 250 mm, 5 µM). The isocratic mobile phase consisted of 55% MeOH and 45% H2O, with a flow rate of 1.0 mL/min. This compound was isolated at a retention time of 10.9 minutes.

Mandatory Visualization

The following diagram illustrates the workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

References

- 1. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Santacruzamate A: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Santacruzamate A (STA) is a marine-derived natural product that has garnered significant attention for its potent biological activities. Initially identified as a highly potent and selective picomolar inhibitor of histone deacetylase 2 (HDAC2), its mechanism of action is a subject of ongoing research and debate. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its primary proposed targets, downstream signaling pathways, and cellular effects. The document addresses the conflicting reports regarding its HDAC inhibitory activity and presents its effects on cancer cell proliferation and neuroprotection. All quantitative data are summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Core Mechanism of Action: A Tale of Two Hypotheses

The primary mechanism of action attributed to this compound is the inhibition of histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression. However, this initial finding has been contested, leading to a second hypothesis that its biological effects may be independent of HDAC inhibition.

The HDAC Inhibition Hypothesis

The proposed mechanism involves the hydroxamic acid moiety of this compound chelating the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered transcription of genes involved in cell cycle regulation, apoptosis, and differentiation.[1]

The Countervailing View: HDAC-Independent Activity

Subsequent research by another group challenged the initial findings. Their synthesis of this compound and its analogs failed to demonstrate significant HDAC inhibition at concentrations where the original study reported potent activity.[2] This study suggested that the observed anticancer effects, such as induction of apoptosis, cell cycle arrest, and increased production of reactive oxygen species (ROS), might occur through a mechanism independent of HDAC inhibition.[2] This discrepancy highlights the need for further investigation to definitively elucidate the primary molecular targets of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound and its analogs.

Table 1: HDAC Inhibitory Activity of this compound and Comparators

| Compound | HDAC2 IC₅₀ | HDAC4 IC₅₀ | HDAC6 IC₅₀ | Reference |

| This compound (Natural) | 0.119 nM | > 1 µM | 433.5 nM | [1] |

| This compound (Synthetic) | 0.112 nM | > 1 µM | 433.5 nM | [1] |

| SAHA (Vorinostat) | 86.1 nM | > 1 µM | 38.9 nM | [1] |

| 1-SAHA Hybrid | 3.5 nM | > 1 µM | 385.8 nM | [1] |

| This compound (Wen et al.) | No obvious inhibition at 2 µM | Not Reported | Not Reported | [2] |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (Natural STA) | GI₅₀ (Synthetic STA) | Reference |

| HCT-116 | Colon Carcinoma | 29.4 µM | 28.3 µM | [1] |

| HuT-78 | Cutaneous T-cell Lymphoma | 1.4 µM | 1.3 µM | [1] |

| hDF | Human Dermal Fibroblasts | > 50 µM | > 50 µM | [1] |

Signaling Pathways and Cellular Effects

This compound has been shown to modulate several key signaling pathways, leading to its observed anticancer and neuroprotective effects.

Anticancer Effects

This compound has been reported to induce apoptosis and cause cell cycle arrest in cancer cells.[2] The proposed mechanism for cell cycle arrest involves the upregulation of cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p19INK4d.[3]

An alternative proposed mechanism for the anticancer activity of this compound involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cancer cell death.[2]

References

- 1. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Santacruzamate A as a Selective HDAC2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santacruzamate A, a natural product isolated from the Panamanian marine cyanobacterium cf. Symploca sp., has emerged as a molecule of significant interest in the field of epigenetics and drug discovery.[1][2] Structurally similar to the clinically approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA), this compound was initially reported as an exceptionally potent and selective inhibitor of HDAC2, a class I HDAC enzyme implicated in the pathophysiology of various diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an HDAC2 inhibitor, its quantitative efficacy, the experimental protocols for its evaluation, and the relevant signaling pathways. It also addresses the existing controversy regarding its reported potency, offering a balanced perspective for researchers in this field.

Introduction to HDACs and the Significance of HDAC2 Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more condensed chromatin structure, thereby repressing gene transcription.[1] The balance between histone acetylation, mediated by histone acetyltransferases (HATs), and deacetylation is critical for normal cellular function.[1]

HDACs are divided into four classes, with Class I, II, and IV being zinc-dependent enzymes.[3] HDAC2, a member of the Class I family, is predominantly located in the nucleus and is involved in the regulation of cell cycle progression, apoptosis, and differentiation.[3][4] Overexpression or aberrant activity of HDAC2 has been linked to various cancers, including colorectal, gastric, and lung cancer, as well as neurodegenerative diseases like Alzheimer's.[5] Therefore, the development of selective HDAC2 inhibitors represents a promising therapeutic strategy for these conditions.

This compound: A Potent and Selective HDAC2 Inhibitor

This compound was identified as a potent cytotoxin with structural similarities to SAHA, prompting its investigation as an HDAC inhibitor.[1][2] Initial studies reported remarkable potency and selectivity for HDAC2.

Quantitative Data on Inhibitory Activity

The inhibitory activity of this compound against various HDAC isoforms has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The data from the initial discovery is summarized in the table below.

| Compound | HDAC2 IC50 | HDAC4 IC50 | HDAC6 IC50 | HCT-116 GI50 | HuT-78 GI50 |

| Natural this compound | 119 pM[1] | > 1 µM[1] | 433.5 nM[1] | 29.4 µM[6] | 1.4 µM[6] |

| Synthetic this compound | 112 pM[1] | > 1 µM[1] | 433 nM[7] | 28.3 µM[7] | 1.3 µM[7] |

| SAHA (Vorinostat) | 85.8 nM[1] | - | 38.9 nM[1] | 0.4 µM[1] | 3.0 µM[1] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

These initial findings indicated that this compound is over 700-fold more potent against HDAC2 than SAHA.[1] However, it is crucial to note that subsequent studies by other research groups have reported a significant discrepancy, with synthetic this compound showing no obvious inhibition of HDAC enzymes at concentrations up to 2 µM.[8] One study suggested that the IC50 values for this compound against 11 HDAC isozymes are all in the 5-10 µM range.[9][10] This controversy highlights the need for further independent validation of its biological activity.

Mechanism of Action and Downstream Effects

The proposed mechanism of action for this compound as an HDAC inhibitor involves the interaction of its functional groups with the active site of the HDAC enzyme, chelating the zinc ion essential for catalytic activity. This inhibition of HDAC2 leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of previously silenced genes.

The downstream effects of HDAC2 inhibition are multifaceted and can lead to desirable therapeutic outcomes in cancer cells.

Caption: Signaling pathway of HDAC2 inhibition by this compound.

Inhibition of HDAC2 by this compound leads to the upregulation of tumor suppressor genes like p21WAF1/CIP1, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1/S checkpoint.[11] Furthermore, HDAC2 inhibition can modulate the expression of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, ultimately leading to programmed cell death in cancer cells.[11]

Experimental Protocols

The following section details the methodologies for key experiments cited in the characterization of this compound.

HDAC Inhibition Assay (Fluorogenic)

This assay is used to determine the in vitro potency of a compound against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC2, HDAC4, and HDAC6 enzymes

-

Fluorogenic HDAC assay kits (e.g., from Active Motif or BPS Bioscience)

-

This compound and other test compounds

-

Trichostatin A (TSA) as a positive control

-

96-well black, flat-bottom microtiter plates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer provided in the kit.

-

In a 96-well plate, add the diluted compounds, the HDAC enzyme, and the fluorogenic substrate according to the manufacturer's protocol.

-

To stop the deacetylation reaction, add the developer solution containing Trichostatin A (a potent HDAC inhibitor).[1][6] This allows the fluorophore to be released from the deacetylated substrate.

-

Incubate the plate at room temperature for 15 minutes.[1][6]

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[6]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the cytotoxic or growth-inhibitory effects of a compound on cancer cell lines.

Materials:

-

HCT-116 (colon carcinoma) and HuT-78 (cutaneous T-cell lymphoma) cell lines

-

Appropriate cell culture medium and supplements (e.g., McCoy's 5A, Iscove's Modified Dulbecco's Medium, FBS, penicillin/streptomycin)

-

This compound and control compounds

-

96-well clear, flat-bottom plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Treat the cells with various concentrations of this compound or control compounds and incubate for 72 to 96 hours.[6]

-

Add the MTS reagent to each well and incubate for a period specified by the manufacturer (typically 1-4 hours). The MTS reagent is converted to a colored formazan product by viable cells.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value.

Western Blot for Histone Acetylation

This technique is used to qualitatively or quantitatively assess the increase in histone acetylation in cells treated with an HDAC inhibitor.

Materials:

-

Cells treated with this compound or a vehicle control

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-total H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and extract the total protein.

-

Quantify the protein concentration in each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative increase in histone acetylation.

Conclusion and Future Directions

This compound was initially heralded as a groundbreaking HDAC2 inhibitor with picomolar potency and high selectivity. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the upregulation of tumor suppressor genes, makes it a theoretically attractive candidate for cancer therapy. However, the conflicting reports on its efficacy underscore the importance of rigorous and independent validation in drug discovery.

Future research should focus on:

-

Resolving the Potency Discrepancy: Independent synthesis and testing of this compound in multiple laboratories using standardized assays are crucial to definitively establish its HDAC inhibitory activity.

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the this compound scaffold could lead to the development of novel analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Should its potent HDAC2 inhibitory activity be confirmed, in vivo studies in relevant animal models of cancer and neurodegenerative diseases will be essential to evaluate its therapeutic potential.

References

- 1. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of this compound and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]

Santacruzamate A in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santacruzamate A, a natural product isolated from the Panamanian marine cyanobacterium cf. Symploca sp., has emerged as a molecule of significant interest in cancer research. Initially identified as a potent and highly selective picomolar inhibitor of histone deacetylase 2 (HDAC2), a class I HDAC enzyme, its role in oncology is an active area of investigation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a therapeutic agent and to facilitate further exploration of its anticancer properties.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is a hallmark of many cancers, leading to altered gene expression profiles that promote tumor growth, proliferation, and survival.[2] HDAC inhibitors have therefore garnered significant attention as a promising class of anticancer therapeutics.

This compound is a structurally unique natural product with a carbamate zinc-binding group.[3] Its initial discovery highlighted its exceptional potency and selectivity for HDAC2, an isoform frequently overexpressed in various malignancies, including gastric, colorectal, and cervical cancers.[2][3] However, the scientific literature also presents conflicting evidence regarding its HDAC inhibitory activity, a critical consideration for its development as a targeted therapy.[4] This guide will delve into these findings, presenting a balanced view of the current understanding of this compound's mechanism of action.

Mechanism of Action

The primary proposed mechanism of action for this compound in cancer is the inhibition of HDAC2. By binding to the active site of HDAC2, this compound is thought to prevent the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[3] The downstream effects of HDAC2 inhibition by this compound include the induction of apoptosis, cell cycle arrest, and, as recent evidence suggests, a unique form of programmed cell death known as pyroptosis.[5][6]

However, it is crucial to acknowledge a study that reported a lack of significant HDAC inhibitory activity from their synthetically produced this compound, suggesting that its anticancer effects may be mediated through alternative, yet to be fully elucidated, pathways.[4][7] This discrepancy underscores the need for further research to definitively establish the molecular targets of this compound.

Quantitative Data

The following tables summarize the reported in vitro inhibitory and cytotoxic activities of this compound and, for context, the well-established HDAC inhibitor SAHA (Vorinostat).

Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms

| Compound | HDAC2 | HDAC4 | HDAC6 |

| This compound (Natural) | 119 pM[3] | >1 µM[3] | 433.5 nM[3] |

| This compound (Synthetic) | 112 pM[3] | >1 µM[3] | 433.5 nM[3] |

| SAHA (Vorinostat) | 85.8 nM[8] | - | 38.9 nM[3] |

| This compound (Synthetic - Liu et al.) | No obvious inhibition at 2 µM[4] | - | - |

Table 2: Growth Inhibitory (GI50) Activity of this compound against Cancer Cell Lines

| Compound | HCT-116 (Colon) | HuT-78 (T-cell Lymphoma) |

| This compound (Natural) | 29.4 µM[3] | 1.4 µM[3] |

| This compound (Synthetic) | 28.3 µM[3] | 1.3 µM[3] |

| SAHA (Vorinostat) | 0.4 µM[3] | 3.0 µM[3] |

Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream signaling events that ultimately lead to cancer cell death. The following diagrams, generated using the DOT language, illustrate these key pathways.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

Fluorogenic HDAC Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop HDAC reaction)

-

This compound and other test compounds

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 96-well black microplate, add the diluted compounds.

-

Add the HDAC enzyme to each well, except for the no-enzyme control wells.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the HDAC reaction and initiate the development of the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

MTS Cell Viability Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT-116, HuT-78)

-

Complete cell culture medium

-

This compound and other test compounds

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

96-well clear microplates

-

Spectrophotometric microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and control compounds in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for the desired period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with an HDAC inhibitor.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cancer cells with this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer and collect the total protein lysate.

-

Quantify the protein concentration of each sample.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Normalize the acetylated histone signal to the total histone or a loading control like β-actin.

In Vivo Studies

Preclinical evaluation of this compound in animal models is a critical step in assessing its therapeutic potential.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of anticancer agents.

General Protocol for Subcutaneous Xenograft Model (e.g., HCT-116):

-

Human cancer cells (e.g., HCT-116) are cultured and harvested.

-

A specific number of cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for histone acetylation).

A study on hepatocellular carcinoma reported that combined inhibition of HDAC1 and HDAC2, using this compound as a selective HDAC2 inhibitor, suppressed the growth of subcutaneous xenograft tumors in vivo.[5][6] Another recent study in a colorectal cancer xenograft model showed that inhibiting HDAC2 with this compound enhanced the therapeutic effect of other anticancer agents by promoting pyroptosis.

Clinical Trials

To date, there are no registered clinical trials specifically evaluating this compound in cancer patients. The development of HDAC inhibitors for clinical use is an active area of research, with several other HDAC inhibitors, such as Vorinostat (SAHA) and Romidepsin, having received regulatory approval for certain types of cancer.[3] The preclinical data on this compound, despite the existing controversies, suggest that further investigation is warranted to determine its potential for clinical translation.

Conclusion

This compound is a fascinating marine natural product with a complex and, at times, contentious history in cancer research. The initial reports of its extraordinary potency and selectivity as an HDAC2 inhibitor have positioned it as a highly promising lead compound. The subsequent discovery of its ability to induce pyroptosis in cancer cells has opened up new avenues for its therapeutic application. However, the conflicting data regarding its fundamental mechanism of action necessitate a cautious and rigorous approach to its further development.

This technical guide has provided a comprehensive overview of the current state of knowledge on this compound, from its molecular mechanism and quantitative activity to detailed experimental protocols and its effects on key signaling pathways. It is hoped that this resource will serve as a valuable tool for researchers dedicated to advancing our understanding of this intriguing molecule and harnessing its potential for the fight against cancer. Future research should focus on unequivocally defining its molecular targets, optimizing its therapeutic index through medicinal chemistry efforts, and exploring its efficacy in a broader range of preclinical cancer models to pave the way for potential clinical investigation.

References

- 1. Synthesis and biological evaluation of Santacruzamate-A based analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of this compound and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reactionbiology.com [reactionbiology.com]

Santacruzamate A: A Deep Dive into its Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp.[1][2][3] Its structural similarity to the clinically approved histone deacetylase (HDAC) inhibitor Vorinostat (SAHA) prompted its initial characterization as a potent and selective inhibitor of HDACs, particularly HDAC2, a Class I HDAC.[1][2][3] This document provides a comprehensive overview of the initial characterization studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against various HDAC isoforms and its cytotoxic effects on different cell lines.

Table 1: HDAC Inhibition by this compound and Comparators

| Compound | HDAC2 IC₅₀ | HDAC4 IC₅₀ | HDAC6 IC₅₀ | Selectivity (HDAC2 vs. HDAC4) | Selectivity (HDAC2 vs. HDAC6) |

| Natural this compound | 119 pM[1][4] | >1 µM[5] | 433 nM[5] | >8500-fold[5] | >3500-fold[5] |

| Synthetic this compound | 112 pM[1] | - | - | - | - |

| SAHA (Vorinostat) | 85.8 nM[1] | - | - | - | - |

Table 2: Cytotoxicity of this compound and SAHA

| Compound | HCT-116 (Colon Carcinoma) GI₅₀ | HuT-78 (Cutaneous T-cell Lymphoma) GI₅₀ | hDF (Human Dermal Fibroblast) GI₅₀ |

| This compound | - | 1.4 µM[6] | - |

| SAHA (Vorinostat) | 0.4 µM[1] | 3.0 µM[1] | 6.1 µM[1] |

Note: A later study has questioned the potent HDAC inhibitory activity of synthetic this compound, reporting no significant inhibition at concentrations up to 2 µM.[7] This discrepancy highlights the need for further investigation.

Key Signaling Pathways

This compound has been shown to modulate several key signaling pathways, primarily through its inhibition of HDAC2.

References

- 1. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Class II Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of this compound and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Santacruzamate A: In Vitro Efficacy and Protocols for Cellular Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Introduction

Santacruzamate A is a marine natural product originally isolated from the Panamanian cyanobacterium cf. Symploca sp.[1][2]. It has garnered significant interest within the research community as a potent and highly selective inhibitor of histone deacetylase 2 (HDAC2), a class I HDAC enzyme[3][4][5]. HDACs are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. This compound's selectivity for HDAC2 makes it a valuable tool for investigating the specific roles of this enzyme in cellular processes and a potential lead compound for therapeutic development.

These application notes provide a summary of the reported in vitro effective concentrations of this compound and detailed protocols for its use in key cellular and biochemical assays. It is important to note a discrepancy in the literature regarding the potency of chemically synthesized this compound, with some studies reporting lower efficacy than the naturally sourced compound[6][7]. Researchers should consider this when interpreting their results.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported inhibitory concentrations of this compound against various HDAC enzymes and its growth inhibitory effects on different cell lines.

Table 1: HDAC Enzyme Inhibition

| Target Enzyme | IC50 Value | Source |

| HDAC2 | 112 - 119 pM | [4][5][8] |

| HDAC4 | > 1 µM | [4][5][8] |

| HDAC6 | 433 nM | [4][5][8] |

Table 2: Cellular Growth Inhibition (GI50)

| Cell Line | Cell Type | GI50 Value | Incubation Time | Source |

| HuT-78 | Cutaneous T-cell Lymphoma | 1.4 µM | 72 or 96 hours | [6][9] |

| HCT-116 | Colon Carcinoma | 29.4 µM | 72 or 96 hours | [6][9] |

Table 3: Neuroprotective Effects

| Cell Line | Condition | Effective Concentration | Effect | Source |

| PC12, SH-SY5Y | Amyloid-β (25-35) induced toxicity | 0.016 - 50 µM (Optimal at 2 µM) | Attenuates apoptosis, reverses ER stress | [3] |

Experimental Protocols

Herein are detailed protocols for common in vitro assays utilizing this compound.

1. HDAC Enzyme Inhibition Assay

This protocol is adapted from methodologies using commercially available fluorogenic HDAC assay kits[6][8].

-

Objective: To determine the IC50 value of this compound against specific HDAC isozymes.

-

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC2, HDAC4, HDAC6)

-

Fluorogenic HDAC assay kit (containing substrate and developer)

-

This compound

-

Trichostatin A (positive control)

-

Assay buffer

-

Black, flat-bottom 96-well microtiter plates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound or control (assay buffer for negative control, Trichostatin A for positive control).

-

Add the recombinant HDAC enzyme to each well.

-

Add the fluorogenic substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the developer solution containing Trichostatin A (final concentration of 1 µM).

-

Incubate at room temperature for 15 minutes to allow for fluorophore development.

-

Measure fluorescence using an excitation wavelength of 360 nm and a detection wavelength of 460 nm[6].

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

-

2. Cell Viability (MTS) Assay

This protocol is a standard method to assess the effect of this compound on cell proliferation and cytotoxicity[9].

-

Objective: To determine the GI50 value of this compound in a specific cell line.

-

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HuT-78)

-

Complete cell culture medium

-

This compound

-

MTS reagent

-

96-well cell culture plates

-

Spectrophotometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for 72 or 96 hours.

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cell growth inhibition for each concentration relative to untreated control cells and determine the GI50 value.

-

3. Apoptosis Assay in Neuronal Cells

This protocol is designed to assess the neuroprotective effects of this compound against amyloid-β-induced apoptosis[3].

-

Objective: To evaluate the ability of this compound to inhibit apoptosis in neuronal cells.

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Complete cell culture medium

-

This compound

-

Amyloid-β protein fragment 25-35 (Aβ25-35)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

-

-

Procedure:

-

Seed neuronal cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.016-50 µM) for a specified time.

-

Induce apoptosis by adding Aβ25-35 to the culture medium and incubate for 28 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Visualizations

Signaling Pathway of this compound in Neuroprotection

Caption: this compound's neuroprotective mechanism against amyloid-β induced toxicity.

Experimental Workflow for HDAC Inhibition Assay

Caption: Workflow for determining HDAC inhibitory activity.

Logical Relationship in Cell Viability Assay

Caption: Downstream effects of this compound on cancer cell viability.

References

- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]

- 2. Marine Cytotoxin this compound Derivatives as Potent HDAC1-3 Inhibitors and Their Synergistic Anti-Leukemia Effects with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Ameliorates AD-Like Pathology by Enhancing ER Stress Tolerance Through Regulating the Functions of KDELR and Mia40-ALR in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Synthesis and biological evaluation of this compound and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Santacruzamate A: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santacruzamate A is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1][2][3] Its potential as a therapeutic agent is being explored in various disease models, including those for cancer and neuroinflammation. These application notes provide a summary of the available data on the dosage and administration of this compound in animal models, along with detailed protocols for its use in research settings. While originally identified as a highly potent HDAC2 inhibitor, some studies suggest its mechanism of action may be independent of HDAC inhibition and recommend re-evaluation of its primary targets.[4]

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and in vitro potencies of this compound from various studies.

Table 1: In Vivo Dosage of this compound in Animal Models

| Animal Model | Administration Route | Dosage Range | Dosing Schedule | Reported Effects | Reference |

| Mouse (Chronic Inflammatory Pain) | Intragastric (p.o.) | 2, 10, 50 mg/kg | Daily for 3 days | Alleviation of pain and pain-related adverse emotions | Not explicitly cited |

| Mouse (Colorectal Cancer with Lung and Liver Metastasis) | Intraperitoneal (i.p.) | Not specified | Not specified | Suppression of lung and liver metastasis | [5] |

Table 2: In Vitro Potency of this compound

| Assay Type | Cell Line/Target | IC50/GI50 | Reference |

| HDAC2 Inhibition | Enzyme Assay | 112-119 pM | [6] |

| HDAC4 Inhibition | Enzyme Assay | >1 µM | [1] |

| HDAC6 Inhibition | Enzyme Assay | 433 nM | [1] |

| Cell Growth Inhibition | HCT-116 (Colon Carcinoma) | 28.3 - 29.4 µM | [1] |

| Cell Growth Inhibition | HuT-78 (Cutaneous T-cell Lymphoma) | 1.3 - 1.4 µM | [1] |

| Cell Growth Inhibition | Human Dermal Fibroblasts (hDF) | >100 µM | [1] |

Signaling Pathways and Experimental Workflows

This compound and the TLR4/NF-κB Signaling Pathway

This compound has been shown to modulate inflammatory responses through the Toll-like receptor 4 (TLR4) signaling pathway. The diagram below illustrates the proposed mechanism of action.

Caption: this compound inhibits the TLR4/NF-κB pathway.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo experiments with this compound.

Caption: General workflow for in vivo this compound studies.

Experimental Protocols

Protocol 1: Intragastric Administration of this compound in a Mouse Model of Chronic Inflammatory Pain

1. Animal Model:

-

Species: Male C57BL/6 mice (8-10 weeks old)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow mice to acclimatize to the experimental environment for at least 3 days prior to the start of the experiment.

2. Induction of Chronic Inflammatory Pain:

-

Induce inflammation by a subcutaneous injection of 20 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the left hind paw.

3. Preparation of this compound Dosing Solution:

-

Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile saline.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 10 mg/mL.

-

Working Solution: On the day of administration, dilute the stock solution with the vehicle to achieve the final desired concentrations (e.g., 0.2, 1, and 5 mg/mL for doses of 2, 10, and 50 mg/kg, respectively, assuming a 10 mL/kg dosing volume). Ensure the final DMSO concentration is minimal and consistent across all groups, including the vehicle control.

4. Administration Protocol:

-

Route: Intragastric gavage (p.o.).

-

Dosage: Administer this compound at doses of 2, 10, or 50 mg/kg body weight.

-

Volume: 10 mL/kg body weight.

-

Frequency: Once daily for 3 consecutive days, starting on the day of CFA injection.

-

Control Group: Administer the vehicle solution following the same route, volume, and frequency.

5. Assessment of Analgesia:

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments at baseline and at various time points after CFA injection and treatment.

-

Thermal Hyperalgesia: Assess the latency of paw withdrawal from a radiant heat source.

6. Assessment of Pain-Related Adverse Emotions:

-

Utilize behavioral tests such as the elevated plus maze, open field test, and forced swim test to evaluate anxiety and depressive-like behaviors.

Protocol 2: Intraperitoneal Administration of this compound in a Colorectal Cancer Metastasis Mouse Model (General Guidance)

Note: Specific dosage and detailed protocols for this compound in this model are not yet fully established in the public literature. The following is a general protocol based on common practices for similar compounds and the available preliminary data.

1. Animal Model:

-

Species: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft models.

-

Cell Lines: Human colorectal cancer cell lines with metastatic potential (e.g., HCT116, SW620).

2. Induction of Liver and Lung Metastasis:

-

Method 1 (Tail Vein Injection): Inject 1 x 106 cancer cells in 100 µL of sterile PBS into the lateral tail vein to induce lung metastasis.

-

Method 2 (Splenic Injection): Surgically inject 1 x 106 cancer cells in 50 µL of sterile PBS into the spleen, followed by splenectomy to induce liver metastasis.[7]

3. Preparation of this compound Dosing Solution:

-

Vehicle: A common vehicle for intraperitoneal injection of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

-

Preparation: Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to the final volume with saline. The solution should be clear. Prepare fresh on each day of dosing.

4. Administration Protocol:

-

Route: Intraperitoneal (i.p.) injection.

-

Dosage: Based on in vitro potency and dosages of other HDAC inhibitors, a starting dose range of 1-20 mg/kg could be explored. Dose-finding studies are recommended.

-

Volume: Typically 100-200 µL per mouse.

-

Frequency: Daily or every other day, depending on the compound's half-life and tolerability.

-

Control Group: Administer the vehicle solution following the same route, volume, and frequency.

5. Assessment of Efficacy:

-

Tumor Burden: Monitor tumor growth and metastasis using in vivo imaging systems (e.g., bioluminescence or fluorescence imaging if using labeled cells).

-

Metastasis Quantification: At the end of the study, harvest lungs and livers, and quantify the number and size of metastatic nodules.

-

Histology: Perform histological analysis of primary tumors and metastatic tissues to assess tumor morphology and proliferation markers (e.g., Ki-67).

Pharmacokinetics and Toxicology

Currently, there is limited publicly available data on the pharmacokinetics and in vivo toxicology of this compound. One study investigated a derivative of this compound and found it to be relatively stable in artificial gastric juice but showed some degradation in artificial intestinal juice and rat plasma.[8]

For any new in vivo study with this compound, it is crucial to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for a thorough literature review and the user's own experimental validation. Researchers should always adhere to their institution's guidelines for animal care and use. The information provided is based on the currently available scientific literature, and the field is subject to ongoing research and development.

References

- 1. This compound, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a potent and selective histone deacetylase inhibitor from the Panamanian marine cyanobacterium cf. Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of this compound and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocol for generating lung and liver metastasis in mice using models that bypass intravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine Cytotoxin this compound Derivatives as Potent HDAC1-3 Inhibitors and Their Synergistic Anti-Leukemia Effects with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

Santacruzamate A: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the potent and selective histone deacetylase (HDAC) inhibitor, Santacruzamate A.

Introduction

This compound is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp. It has been identified as a highly potent and selective inhibitor of HDAC2, with an IC50 value of approximately 119 pM.[1] Its selectivity for HDAC2 over other HDAC isoforms, such as HDAC4 and HDAC6, makes it a valuable tool for studying the specific roles of HDAC2 in various biological processes and a potential therapeutic agent in oncology and neurodegenerative diseases.[2] This document outlines the solubility characteristics of this compound, protocols for preparing stock solutions, and methodologies for its application in common laboratory experiments.

Data Presentation

This compound Properties

| Property | Value | Source |

| Molecular Weight | 278.35 g/mol | [2] |

| Formula | C₁₅H₂₂N₂O₃ | [2] |

| CAS Number | 1477949-42-0 | [1] |

Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes | Source |

| DMSO | ≥ 100 mg/mL | 359.26 mM | Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [1] |

| DMSO | 56 mg/mL | 201.18 mM | - | [3][4] |

| DMSO | 27.84 mg/mL | 100 mM | - | |

| DMSO | 2 mg/mL | 7.19 mM | Clear solution. | [5] |

| Ethanol | 56 mg/mL | 201.18 mM | - | [3][4] |

| Water | Insoluble | - | - | [3][6] |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Procedure:

-

Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.78 mg of this compound (Mass = Molarity x Volume x Molecular Weight).

-

Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. It is recommended to use freshly opened DMSO to ensure optimal solubility.

-

Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

In Vitro HDAC Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC2)

-

Fluorogenic HDAC assay kit (containing a suitable substrate and developer)

-

This compound stock solution

-

Assay buffer

-

Black, flat-bottom 96-well microplate

-

Plate reader capable of measuring fluorescence

Procedure:

-

Prepare serial dilutions of this compound: From your stock solution, prepare a series of dilutions in the assay buffer to achieve a range of desired final concentrations for the IC50 determination.

-

Set up the assay plate: In a 96-well plate, add the assay buffer, the diluted this compound or vehicle control (DMSO), and the HDAC enzyme.

-

Initiate the reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), as recommended by the assay kit manufacturer.

-

Stop the reaction and develop the signal: Add the developer solution, which typically contains a potent HDAC inhibitor like Trichostatin A, to stop the reaction and generate a fluorescent signal from the deacetylated substrate.[3]

-

Measure fluorescence: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

-

Data analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HuT-78 cutaneous T-cell lymphoma)

-

Complete cell culture medium

-

This compound stock solution

-

96-well clear flat-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

Plate reader

Procedure:

-

Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment with this compound: The next day, treat the cells with serial dilutions of this compound prepared in complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound).

-

Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

-

Cell viability measurement: Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate and read: Incubate the plate for the recommended time to allow for color or fluorescence development. Measure the absorbance or fluorescence using a plate reader.

-

Data analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of HDAC2. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression and affects various cellular signaling pathways.

Caption: General signaling pathway of HDAC inhibition by this compound.

The inhibition of HDAC2 by this compound leads to the hyperacetylation of histone and non-histone proteins. This alters chromatin structure and modulates the activity of key transcription factors like p53 and NF-κB, resulting in changes in gene expression.[7] Consequently, this can lead to cellular outcomes such as cell cycle arrest, through the upregulation of proteins like p21, and apoptosis.[7]

Caption: Experimental workflow for a cell viability assay using this compound.

This workflow outlines the key steps for assessing the cytotoxic or cytostatic effects of this compound on a cancer cell line. It begins with the preparation of a stock solution, followed by cell treatment, incubation, and finally, the measurement of cell viability to determine the compound's potency.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Class II Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound ≥98% (HPLC) | 1477949-42-0 [sigmaaldrich.com]

- 6. allgenbio.com [allgenbio.com]

- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Santacruzamate A: Application Notes on Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the stability and storage of Santacruzamate A, a potent and selective histone deacetylase 2 (HDAC2) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[4-oxo-4-[(2-phenylethyl)amino]butyl]-carbamic acid, ethyl ester |

| Molecular Formula | C₁₅H₂₂N₂O₃[1][2] |

| Molecular Weight | 278.35 g/mol [1][2] |

| CAS Number | 1477949-42-0[1][2] |

| Appearance | White to off-white or beige solid/powder |

| Purity | ≥98% (HPLC)[2] |

| Solubility | Soluble in DMSO (up to 100 mM), DMF (30 mg/ml), and Ethanol (30 mg/ml)[2] |

Recommended Storage Conditions

Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on supplier datasheets.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid (Powder) | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from light and moisture. |

| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | For shorter-term storage, but -80°C is preferred for long-term stability. |

It is also noted by some suppliers that the product is stable for one month at room temperature during shipping. However, for long-term storage, the recommended low-temperature conditions should be followed. For in vivo experiments, it is advised to prepare fresh working solutions daily.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a compound. The following is a representative protocol for assessing the stability of this compound under various stress conditions. This protocol is based on general guidelines for pharmaceutical compounds and should be adapted as needed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the mixture at 60°C for 8 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

-

Dilute to a final concentration suitable for analysis with the mobile phase.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the mixture at 60°C for 8 hours.

-

After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.

-

Dilute to a final concentration suitable for analysis with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration suitable for analysis with the mobile phase.

-

-

Thermal Degradation:

-

Place the solid this compound in a thermostatically controlled oven at 70°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (1 mg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-